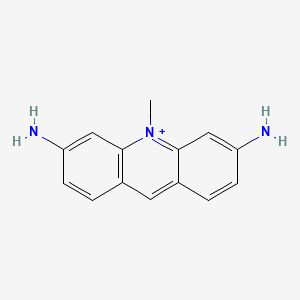

3,6-Diamino-10-methylacridinium

Description

Properties

IUPAC Name |

10-methylacridin-10-ium-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIOKTWDEOJMGG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride) | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30232534 | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-73-0 | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Foundational Research Context of 3,6 Diamino 10 Methylacridinium

Early Investigations and Discovery within Acridine (B1665455) Chemistry

The journey of 3,6-diamino-10-methylacridinium began with the exploration of acridine and its derivatives. The German physician and scientist Paul Ehrlich was a central figure in this field, systematically investigating synthetic dyes for their therapeutic potential. sciencehistory.organimalresearch.info His research was built upon the burgeoning field of organic chemistry and the availability of various dyestuffs from industrial sources. animalresearch.info In 1891, Ehrlich's observation that methylene (B1212753) blue could stain the malaria parasite spurred his quest to find dyes that could not only color but also kill microorganisms. animalresearch.infopaul-ehrlich.de This led him to focus on several classes of compounds, including acridines. animalresearch.info

Ehrlich's work culminated in the synthesis of this compound in 1912. nih.gov This compound emerged from a systematic effort to develop agents effective against infectious diseases, becoming a notable milestone in the transition of synthetic dyes into pharmaceutical agents.

This compound is a derivative of acridine, a nitrogen-containing heterocyclic organic compound with the chemical formula C₁₃H₉N. wikipedia.org The acridine nucleus, first isolated from coal tar in 1870, consists of a planar, tricyclic aromatic ring system structurally related to anthracene, but with one of the central carbon-hydrogen groups replaced by a nitrogen atom. wikipedia.org

The specific structure of this compound is a cation formed through the methylation of the nitrogen atom at position 10 of its parent molecule, 3,6-diaminoacridine. ebi.ac.uk This modification results in a quaternary acridinium (B8443388) salt, a key feature of its chemical identity. The synthesis of acridine derivatives can be achieved through various methods, such as the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids. wikipedia.org

Table 1: Structural and Chemical Identity

| Feature | Description |

|---|---|

| Parent Nucleus | Acridine (C₁₃H₉N) |

| Chemical Name | This compound |

| Core Structure | A planar, tricyclic aromatic framework with a quaternary nitrogen at position 10. |

| Key Substituents | Amino groups (-NH₂) at positions 3 and 6; a methyl group (-CH₃) at the nitrogen in position 10. |

| Chemical Class | Acridinium compound, a type of nitrogen heterocycle. wikipedia.org |

Historically, this compound is best known as a principal component of the antiseptic dye acriflavine (B1215748). nih.govsigmaaldrich.com Acriflavine, also developed by Paul Ehrlich's team around 1912, is not a single substance but a mixture. nih.govwikipedia.org It primarily consists of the chloride salt of this compound (historically called trypaflavine) and 3,6-diaminoacridine (also known as proflavine). nih.govsigmaaldrich.comacs.org

This mixture, an orange or reddish-brown powder, was introduced as a topical antiseptic and saw extensive use during World War I for treating wounds and parasitic infections like sleeping sickness. nih.govwikipedia.orgbritannica.comgeoffreykayemuseum.org.au The development of acriflavine was a significant achievement, providing a much-needed antibacterial agent before the advent of penicillin. nih.govgeoffreykayemuseum.org.au Commercial preparations of acriflavine have historically been these mixtures of the methylated and non-methylated acridine derivatives. wikipedia.orgncats.io

Table 2: Composition of Acriflavine

| Component | Chemical Name | Role |

|---|---|---|

| Primary Active | This compound chloride | A key component of the antiseptic mixture. nih.govsigmaaldrich.com |

| Secondary Component | 3,6-Diaminoacridine (Proflavine) | Often present in commercial preparations of acriflavine. nih.govacs.org |

Evolution of Research Paradigms and Key Milestones

The scientific understanding of this compound and related compounds has evolved significantly since their initial discovery. Early research was driven by the urgent need for effective antimicrobial agents. geoffreykayemuseum.org.au However, as new drugs like penicillin became available, the research focus shifted to understanding the unique properties and mechanisms of acridines that set them apart. nih.govgeoffreykayemuseum.org.au

The foundation of Ehrlich's chemotherapeutic research was the use of dyes for the differential staining of tissues and cells. animalresearch.infopaul-ehrlich.de Acridine derivatives were particularly noted for their staining capabilities. animalresearch.info this compound, as part of acriflavine, was quickly recognized for its utility beyond being an antiseptic. It was employed as a biological stain in histology and microbiology. chemimpex.comguidechem.com

A key property driving this application is its strong fluorescence. chemimpex.com This characteristic has made it a valuable tool in biochemistry and cell biology for fluorescently labeling cellular components, such as high molecular weight RNA, allowing for their visualization and study under a microscope. wikipedia.orgchemimpex.com

Early on, researchers sought to understand the basis of the potent biological activity of acridine compounds. The planarity of the acridine ring system was identified as a critical structural feature for its function. nih.gov The primary molecular mechanism of action was determined to be intercalation, a process where the flat acridine molecule inserts itself between the base pairs of the DNA double helix. nih.govpharmacompass.com

This intercalation physically disrupts the normal structure and function of DNA. By distorting the helical structure, it interferes with crucial cellular processes like DNA replication and transcription, ultimately inhibiting bacterial growth and proliferation. ncats.io It was also discovered that acridine's interaction with DNA could lead to small insertions or deletions of nucleotides, resulting in frameshift mutations. wikipedia.org This early understanding of its DNA-intercalating properties provided a mechanistic foundation for its use as an antimicrobial agent and later guided research into other potential applications.

Synthetic Methodologies and Chemical Derivatization Strategies for 3,6 Diamino 10 Methylacridinium

Established Synthetic Routes

The primary methods for synthesizing the 3,6-diamino-10-methylacridinium cation involve either direct alkylation of its unmethylated precursor or a multi-step process starting from an acridone (B373769) intermediate.

A straightforward method for the synthesis of this compound is the direct N-methylation of 3,6-diaminoacridine (proflavine). ebi.ac.uk This process involves the quaternization of the heterocyclic nitrogen atom at position 10.

The reaction is typically carried out by dissolving 3,6-diaminoacridine in a suitable solvent such as dimethylformamide (DMF) under a nitrogen atmosphere. Methyl iodide is then added dropwise, with the temperature controlled at 0–5°C to minimize potential side reactions. Following the addition, the mixture is stirred at an elevated temperature, generally between 60–80°C, for a period of 12 to 24 hours to ensure the completion of the reaction. The final product is isolated by quenching the reaction with ice water, which causes the acridinium (B8443388) salt to precipitate. The resulting solid is collected via filtration and can be further purified by recrystallization from an ethanol/water mixture.

An alternative, two-step synthetic route utilizes a 3,6-diamino-N-methylacridone intermediate.

Step 1: Synthesis of 3,6-Diamino-N-methylacridone The first step involves the N-methylation of 3,6-diaminoacridone. In this procedure, 3,6-diaminoacridone is suspended in anhydrous toluene. Methyl iodide and potassium hydroxide (B78521) are added, and the mixture is heated under reflux at 110°C for approximately 48 hours. The solid product, 3,6-diamino-N-methylacridone, is then isolated by filtration and washed with toluene.

Step 2: Conversion to this compound Chloride The synthesized 3,6-diamino-N-methylacridone is then converted to the final acridinium chloride salt. This is achieved by reacting the acridone derivative with phosphorus pentachloride (PCl₅) in dry dichloromethane (B109758) at room temperature for about 6 hours. The intermediate product is subsequently hydrolyzed with ice-cold water and then acidified with concentrated hydrochloric acid. The crude this compound chloride precipitates and is collected by filtration, followed by purification through recrystallization from hot water.

This compound and its parent compound mixture, acriflavine (B1215748), can undergo oxidative polymerization to form conjugated oligomers and polymers. nih.gov This process creates new materials with extended π-conjugated systems and interesting electronic properties. The polymerization can be initiated chemically, leading to structures that often feature phenazine-like moieties. bg.ac.rsrsc.org

New functional, semiconducting polymeric materials have been synthesized through the chemical oxidative polymerization of acriflavine hydrochloride in an aqueous solution at room temperature. bg.ac.rs A common and effective oxidant used for this process is ammonium (B1175870) peroxydisulfate (B1198043) (APS). bg.ac.rs The polymerization of the aromatic diamine proceeds via coupling reactions, and the resulting polymer, polyacriflavine, can be isolated from the reaction medium. bg.ac.rs This method is valued for its relative simplicity and use of an aqueous environment. rsc.org

The molar ratio of the oxidant to the monomer has a significant impact on the properties of the resulting polymer. bg.ac.rs Studies using ammonium peroxydisulfate (APS) as the oxidant for acriflavine polymerization have shown that varying this ratio affects molecular weight, polydispersity, and electrical conductivity. bg.ac.rs

For instance, as the APS/monomer molar ratio is decreased from 2.50 to 1.25, the polydispersity index (PDI) of the resulting polyacriflavine increases from a minimum of 1.7 to a maximum of 3.2. bg.ac.rs The highest electrical conductivity of 2.8 × 10⁻⁷ S cm⁻¹ was observed for the polymer prepared with an APS/monomer molar ratio of 1.25. bg.ac.rs Molecular weights can reach up to approximately 20,000, which corresponds to about 70 repeating monomer units. bg.ac.rs The use of a lower oxidant/monomer ratio (e.g., 1.25) tends to favor the formation of low-molecular-weight oligoacriflavines, ranging from trimers to decamers. bg.ac.rs

Table 1: Effect of APS/Monomer Molar Ratio on Polyacriflavine Properties

| APS/Monomer Molar Ratio | Peak Molecular Weight (Mp) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 2.50 | 1100 | 1200 | 700 | 1.7 |

| 1.88 | 1500 | 2800 | 1100 | 2.5 |

This table is generated based on data from the study by Ilić et al. bg.ac.rs

The structural confirmation of oligomers synthesized via oxidative polymerization, termed oligo(acriflavine) or OAC, relies on various spectroscopic and analytical techniques. rsc.orgrsc.org A simple method for synthesizing a water-soluble conjugated oligo(acriflavine) involves using hydrogen peroxide (H₂O₂) as the oxidant in methanol (B129727) at 110°C. rsc.org

Spectroscopic Analysis :

FT-IR spectroscopy confirms polymerization by showing changes in the N-H stretching modes, indicating the conversion of primary amino groups to secondary amines, which is characteristic of C–N coupling. nih.gov The C=N and C=C stretching bands also become broader due to the enhanced conjugation in the oligomer structure. nih.gov

¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the detailed structure, confirming the proposed ladder-like oligomer with phenazine (B1670421) rings formed through C1 and C2 phenylene unit coupling. rsc.org

Molecular Weight and Morphology :

The number average molecular weight of oligo(acriflavine) synthesized with H₂O₂ was determined to be 4950 Da, with a polydispersity index of 1.18. rsc.orgrsc.org

Scanning Electron Microscopy (SEM) images reveal that the oligomer has a smooth surface morphology without significant cracks or pinholes. rsc.org

This detailed characterization confirms the formation of a ladder-type oligomer structure containing phenazine rings. rsc.orgrsc.org

Oxidative Polymerization for Oligomer and Polymer Synthesis

Targeted Chemical Modifications and Analogue Synthesis

The 3,6-diaminoacridine core serves as a versatile platform for chemical derivatization. By introducing specific functional groups or coordinating with metal ions, analogues of this compound can be synthesized for tailored applications in research.

Introduction of Functional Groups for Specific Research Probes (e.g., Azidoacridine Derivatives)

The introduction of photoreactive groups, such as the azido (B1232118) moiety, onto the acridine (B1665455) skeleton is a key strategy for developing photoaffinity probes. These probes are invaluable for studying molecular interactions, as they can form covalent bonds with their biological targets upon irradiation.

Research has focused on the synthesis of azidoacridine derivatives to probe their mechanisms of action, particularly their trypanocidal (anti-parasitic) activity. ebi.ac.uk A study involving the screening of twenty-four acridine derivatives found that the most effective and selective trypanocides, both with and without light activation, were derivatives of the 3-amino-10-methylacridinium (B14716630) salt. ebi.ac.uk The synthesis of several new azidoacridine derivatives was undertaken to assess their potential as photoaffinity labels. ebi.ac.uk One such derivative, 3-amino-6-azido-10-methylacridinium chloride, demonstrated significant trypanocidal effects at very low concentrations (10⁻⁷ M) after brief irradiation, marking it as a candidate for further development as a photoaffinity probe. ebi.ac.uk

Table 1: Selected Acridine Derivatives and Their Potential as Research Probes

| Compound/Derivative Class | Key Structural Feature | Potential Application | Reference |

| 3-Amino-10-methylacridinium salts | Methylated nitrogen at position 10 | Basis for effective trypanocidal agents | ebi.ac.uk |

| 3-Amino-6-azido-10-methylacridinium chloride | Azido group at position 6 | Photoaffinity probe for trypanocidal action | ebi.ac.uk |

The strategic placement of the azido group, combined with the core structure of this compound, exemplifies how functionalization can yield potent and specific molecular tools for biological investigation.

Formation of Metal Complexes (e.g., Co(II) and Cu(II) Complexes)

The diamino functionality of the acridine ring system presents suitable coordination sites for transition metal ions, allowing for the formation of stable metal complexes. The synthesis of cobalt (Co(II)) and copper (Cu(II)) complexes with ligands containing diamine functionalities is a well-established area of coordination chemistry. researchgate.netdergipark.org.trresearchgate.net

The general synthetic approach involves refluxing a solution of the ligand with a corresponding metal salt (e.g., CoCl₂·6H₂O or CuCl₂·6H₂O) in a suitable solvent like methanol or ethanol. researchgate.netdergipark.org.tr The resulting complexes precipitate from the solution and can be isolated and purified. Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques.

FT-IR Spectroscopy: Coordination of the metal to the amino groups of the acridine ligand is confirmed by shifts in the stretching frequencies of the N-H bonds.

UV-Visible Spectroscopy: The formation of the complex leads to the appearance of new absorption bands corresponding to d-d electronic transitions of the metal ion and charge-transfer bands, which provide information about the coordination geometry. researchgate.net

Magnetic Susceptibility: Measurements of the magnetic moment (μeff) help determine the geometry and spin state of the complex. For instance, Cu(II) complexes often exhibit magnetic moments around 1.7-2.2 Bohr magnetons (BM), consistent with one unpaired electron, while high-spin octahedral Co(II) complexes typically have moments in the range of 4.3-5.2 BM. researchgate.netdergipark.org.tr

Molar Conductance: These measurements in solvents like DMF or DMSO can distinguish between electrolytic and non-electrolytic complexes. researchgate.net

Table 2: Representative Characteristics of Co(II) and Cu(II) Complexes with Diamine-Containing Ligands

| Complex Type | Synthesis Method | Typical Geometry | Magnetic Moment (μeff) | Molar Conductance | Reference |

| Co(II) Complex | Refluxing Co(II) salt with ligand in methanol/ethanol | Octahedral or Trigonal Planar | 4.23 - 4.81 BM | Low (non-electrolytic) | researchgate.netdergipark.org.tr |

| Cu(II) Complex | Refluxing Cu(II) salt with ligand in methanol/water | Square Planar or Octahedral | 1.76 - 2.04 BM | Low (non-electrolytic) | researchgate.netdergipark.org.tr |

These studies on related ligands indicate that this compound would readily form stable, colored, and paramagnetic complexes with Co(II) and Cu(II), with predictable geometries based on the coordination environment.

Strategies for Enhancing Molecular Interactions through Structural Modifications

Beyond simple functionalization, more complex structural modifications of the this compound scaffold can be employed to enhance and direct its molecular interactions, particularly with biological macromolecules like DNA.

One advanced strategy involves the creation of hybrid molecules. For example, an asymmetric Tröger base has been synthesized that incorporates proflavine (B1679165) (3,6-diaminoacridine) and phenanthroline, another well-known DNA-binding molecule. ebi.ac.uk Investigation of this hybrid molecule's interaction with DNA suggests a bimodal binding mechanism: the proflavine moiety intercalates between DNA base pairs, while the phenanthroline ring resides in one of the DNA grooves. ebi.ac.uk This type of modification creates a molecule with a more complex and potentially higher-affinity binding mode than the parent acridine alone.

Another strategy involves attaching the acridine core to other molecular frameworks to create probes with enhanced signaling properties. A carbazole (B46965) derivative, which is structurally analogous to acridine, was incorporated into a peptide nucleic acid (PNA) backbone. rsc.org This modification resulted in a probe that exhibited a remarkable increase in fluorescence (up to 35.5-fold) upon hybridization with its complementary DNA target. rsc.org Molecular dynamics simulations suggest that in the unbound state, the carbazole fluorophore is quenched by interactions with the PNA backbone, but upon DNA binding, it is displaced, leading to a strong fluorescent signal. rsc.org This demonstrates a strategy where structural modification is used not only to enhance binding but also to create a "turn-on" signaling mechanism.

Molecular Recognition and Mechanistic Interactions of 3,6 Diamino 10 Methylacridinium

Nucleic Acid Intercalation Mechanisms

The planar, polycyclic aromatic structure of 3,6-Diamino-10-methylacridinium allows it to insert itself between the base pairs of DNA, a process known as intercalation. This mode of binding is a critical aspect of its molecular activity and is primarily driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions with the DNA bases.

DNA Intercalation and Conformational Changes

The insertion of this compound into the DNA double helix induces significant structural distortions. This intercalation leads to a decrease in the helical twist, causing an unwinding of the DNA. For some acridine (B1665455) derivatives, this unwinding angle has been measured to be around 17 degrees. nih.gov This unwinding lengthens and stiffens the DNA molecule, which can be observed through techniques such as viscometric titrations. nih.gov

Derivatives of 3,6-diaminoacridine have been shown to be effective DNA-intercalating agents. nih.gov Spectroscopic studies, including UV-vis, fluorescence, and circular dichroism, are instrumental in characterizing these binding events. nih.gov For instance, a series of 3,6-bis(3-alkylguanidino)acridines demonstrated binding constants (K) to calf thymus DNA in the range of 1.25 to 5.26 × 10(5) M(-1). nih.gov

The conformational changes induced by the intercalation of this compound directly interfere with essential cellular processes that rely on the normal structure of DNA. The unwinding and lengthening of the DNA helix can impede the progression of DNA polymerase, an enzyme crucial for DNA replication. This interference can lead to stalling of the replication fork and, consequently, inhibition of cell division. The presence of intercalating agents can also trigger DNA damage responses within the cell. re-place.be

While many antibacterial agents, such as quinolones and coumarins, are known to inhibit DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, direct evidence for the inhibition of DNA gyrase by this compound is not extensively documented in the available research. nih.gov However, other acridine derivatives have been shown to inhibit topoisomerases. For example, certain 3,9-disubstituted acridines have demonstrated strong inhibitory activity against topoisomerase I. nih.gov Topoisomerase inhibitors function by stabilizing the enzyme-DNA complex, which prevents the re-ligation of the DNA strands and leads to DNA breaks. nih.gov Given the structural similarities and the known DNA-intercalating properties of acridines, it is plausible that this compound could exert an inhibitory effect on topoisomerases, including DNA gyrase, by interfering with the enzyme's ability to bind to or manipulate the DNA structure.

Acridine compounds are well-known for their mutagenic properties, primarily acting as frameshift mutagens. The Ames test, which utilizes various strains of Salmonella typhimurium, is a widely used method to assess the mutagenic potential of chemical substances. re-place.be A study on 3,6-diamino-10-methyl-9,10-dihydroacridine, a closely related derivative, demonstrated its mutagenic potential through the induction of reverse mutations in Salmonella typhimurium strains TA97a, TA98, TA100, and TA102, both with and without metabolic activation (S9-mix). nih.gov The mutagenic activity in strain TA97a was found to be comparable to that of acriflavine (B1215748). nih.gov The different tester strains are designed to detect various types of mutations; for instance, TA98 and TA97a are particularly sensitive to frameshift mutagens, while TA100 detects base-pair substitutions. researchgate.netgatech.edu

Table 1: Mutagenic Activity of a this compound Derivative

| Salmonella typhimurium Strain | Mutation Type Detected | Mutagenic Response |

| TA97a | Frameshift | Positive nih.gov |

| TA98 | Frameshift | Positive nih.gov |

| TA100 | Base-pair substitution | Positive nih.gov |

| TA102 | Oxidative and other DNA damage | Positive nih.gov |

This table is based on the reported mutagenic activity of 3,6-diamino-10-methyl-9,10-dihydroacridine.

Interaction with Nucleic Acid Bases (Adenine, Cytosine, Uracil)

The specific interactions between this compound and individual nucleic acid bases contribute to its binding affinity and potential sequence selectivity. While detailed studies on the precise interactions with adenine, cytosine, and uracil (B121893) are not extensively available for this specific compound, the general principles of acridine intercalation suggest that the planar acridine ring stacks between the base pairs. The amino groups at the 3 and 6 positions can form hydrogen bonds with the functional groups of the nucleotide bases in the major or minor groove of the DNA, further stabilizing the complex. The interaction of acridines with DNA is a complex process influenced by both the intercalating ring system and its substituents.

RNA Binding and Specificity (e.g., HIV-1 Rev Responsive Element)

In addition to DNA, this compound has been investigated for its ability to bind to RNA structures. A key target in this area of research is the Rev Responsive Element (RRE) of the Human Immunodeficiency Virus type 1 (HIV-1). diamond.ac.uk The RRE is a highly structured RNA element that plays a crucial role in the viral life cycle by mediating the nuclear export of unspliced and partially spliced viral mRNAs. diamond.ac.uk This process is dependent on the binding of the viral protein Rev to a specific region of the RRE, primarily the stem-loop IIB. diamond.ac.uk

Protein Interaction and Inhibition Mechanisms

The biological activity of this compound is largely attributed to its ability to bind to and inhibit the function of specific proteins. The following sections detail the current understanding of these interactions.

Hypoxia-Inducible Factor (HIF) Dimerization Inhibition

This compound, as a component of acriflavine, has been identified as a direct inhibitor of the dimerization of Hypoxia-Inducible Factor (HIF). nih.gov HIF is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a key driver in the progression of various cancers. The inhibitory action of acriflavine, and by extension this compound, is crucial as it disrupts the formation of the functional HIF heterodimer, thereby impeding its transcriptional activity.

Research has demonstrated that acriflavine directly binds to the Per-Arnt-Sim (PAS) B subdomains of both HIF-1α and HIF-2α. nih.govresearchgate.net The PAS domains are crucial for protein-protein interactions and the specificity of dimerization among bHLH-PAS proteins. nih.gov Fluorescence intensity assays using purified GST fusion proteins containing different domains of HIF-1α and HIF-2α have shown that acriflavine's binding is specific to the PAS-B domain. nih.gov Fusion proteins containing the PAS-B domain exhibited a significant increase in fluorescence upon incubation with acriflavine, whereas those lacking this domain did not. nih.gov This specific interaction with the PAS-B subdomain is the initial step in the inhibition of HIF's function.

By binding to the PAS-B subdomains of HIF-1α and HIF-2α, this compound effectively blocks their subsequent heterodimerization with the constitutively expressed HIF-1β subunit (also known as ARNT). nih.govresearchgate.net This dimerization is an essential prerequisite for the HIF complex to bind to DNA and activate the transcription of target genes involved in processes like angiogenesis and tumor metabolism. nih.gov Co-immunoprecipitation assays have confirmed that acriflavine treatment decreases the interaction between endogenous HIF-1α and HIF-1β in hypoxic cells. nih.gov The disruption of this critical protein-protein interaction ultimately leads to the inhibition of HIF-1 dependent gene transcription. nih.gov

| Target Protein | Binding Domain/Subdomain | Consequence of Binding |

| HIF-1α | PAS-B Subdomain | Inhibition of heterodimerization with HIF-1β |

| HIF-2α | PAS-B Subdomain | Inhibition of heterodimerization with HIF-1β |

Interaction with Viral Proteins (e.g., SARS-CoV-2 Spike Protein Receptor Binding Domain)

Currently, there is a lack of specific scientific literature detailing the direct interaction between this compound and the SARS-CoV-2 spike protein receptor binding domain (RBD). While the broader acriflavine mixture has been investigated for its antiviral properties, the precise molecular engagement of its individual components with specific viral proteins like the SARS-CoV-2 spike protein requires further dedicated research.

Inhibition of Specific Proteases (e.g., Papain-like Protease)

There is currently no direct scientific evidence available that demonstrates the inhibitory activity of this compound on specific proteases such as the papain-like protease (PLpro) of SARS-CoV-2. Research into the inhibition of PLpro has identified various other small molecules, but the role of this compound in this context has not been established in the reviewed literature.

Molecular Forces Governing Interactions

The interaction of this compound with biological targets is a multifaceted process governed by a combination of non-covalent forces. These interactions are crucial for the stable binding and molecular recognition of the compound.

The planar, aromatic structure of the acridine ring is a key determinant of its interaction with biological macromolecules, particularly nucleic acids. This planarity facilitates the insertion of the acridine moiety between the base pairs of DNA, a process known as intercalation. This intercalation is stabilized by π-π stacking interactions between the electron-rich aromatic system of the acridine and the purine (B94841) and pyrimidine (B1678525) bases of DNA.

| Interaction Type | Description | Key Features |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Involves the overlap of π-orbitals. |

| Intercalation | Insertion of a planar molecule between DNA base pairs. | Stabilized by π-π stacking and van der Waals forces. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Predominantly contribute to the stability of the acridine-DNA complex. |

As a cationic molecule, this compound readily engages in electrostatic interactions with negatively charged biomolecules. A prime example of such a poly-anionic biomolecule is DNA, with its phosphate (B84403) backbone carrying a significant negative charge at physiological pH.

Hydrogen bonding plays a critical role in the specificity and stability of the interaction between this compound and its biological partners. The amino groups at the 3 and 6 positions of the acridine ring can act as hydrogen bond donors, while the nitrogen atom within the heterocyclic ring system can act as a hydrogen bond acceptor.

Computational studies have shown that acridine derivatives interact with DNA primarily through hydrogen bonds. Specifically, hydrogen atoms of the acridine molecule can form hydrogen bonds with oxygen atoms in the DNA backbone, with bond lengths ranging from 2.370 Å to 3.472 Å. These non-covalent interactions are highly directional and contribute to the precise positioning and orientation of the molecule within the binding site. The formation of multiple hydrogen bonds significantly enhances the stability of the drug-DNA complex. The ability to form these specific hydrogen bonds is a key aspect of the molecular recognition process.

| Interaction | Atoms Involved in this compound | Potential Partner Atoms in Biomolecules |

| Hydrogen Bond Donor | Hydrogen atoms of the 3- and 6-amino groups | Oxygen atoms in the phosphate backbone of DNA |

| Hydrogen Bond Acceptor | Nitrogen atom in the acridine ring | Hydrogen atoms from amino or hydroxyl groups |

Potentiation of Research Activity through Amino Acid Interactions (e.g., Glycine, DL-α-alanine)

The biological activity of acridine derivatives can be significantly influenced by their interactions with amino acids. Research has shown that the chemotherapeutic action of a 3,6-diaminoacridinium (B1225190) derivative can be potentiated by the presence of specific amino acids such as Glycine and DL-α-alanine.

The precise mechanism underlying this potentiation is an area of active investigation. One plausible explanation lies in the metabolic interplay between the amino acids and the target cells. Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation and survival. By influencing these metabolic pathways, certain amino acids may sensitize cancer cells to the effects of therapeutic agents. For instance, amino acids are crucial for maintaining redox balance and supporting biosynthetic processes necessary for DNA repair. Disrupting these processes can enhance the efficacy of DNA-targeting agents.

Furthermore, amino acid transporters are often upregulated in cancer cells to meet their high demand for these nutrients. It is conceivable that Glycine and DL-α-alanine could facilitate the uptake of this compound into cells or alter the intracellular environment in a way that enhances its activity. This synergistic effect highlights the importance of the cellular microenvironment and metabolic state in modulating the efficacy of therapeutic compounds.

| Amino Acid | Observed Effect on 3,6-diaminoacridinium Activity | Potential Mechanism of Action |

| Glycine | Potentiation of chemotherapeutic action | Alteration of cellular metabolism, enhanced drug uptake |

| DL-α-alanine | Potentiation of chemotherapeutic action | Alteration of cellular metabolism, enhanced drug uptake |

Advanced Spectroscopic and Imaging Research Applications of 3,6 Diamino 10 Methylacridinium

Fluorescence Spectroscopy Applications

The inherent fluorescence of 3,6-Diamino-10-methylacridinium makes it a valuable tool in various fluorescence spectroscopy applications, ranging from its use as a probe in chemical analyses to fundamental studies of its photophysical behavior.

Use as a Fluorescent Dye and Probe in Chemical Analyses

This compound has been effectively employed as a fluorescent probe in the sensitive analysis of various compounds. Its fluorescence can be modulated by interactions with other molecules, making it a useful indicator in quantitative assays. For instance, it has been utilized for the analysis of acidic drugs, where the formation of an ion-pair complex with the target analyte leads to a quenching of its fluorescence. This phenomenon forms the basis of a sensitive method for the determination of drugs such as aceclofenac (B1665411) in pharmaceutical formulations nih.gov. The reaction between acriflavine (B1215748) and aceclofenac, with a 1:1 stoichiometry, results in static quenching of the dye's fluorescence, allowing for quantification of the drug at low concentrations nih.gov.

Characterization via UV-Vis Absorption and Fluorescence Emission Spectroscopy

The photophysical properties of this compound are characterized by its distinct absorption and emission spectra. The compound typically exhibits a strong absorption in the blue region of the visible spectrum and emits fluorescence in the green to yellow-orange region. The exact wavelengths of maximum absorption and emission are influenced by the solvent environment.

| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |

| Water | 416 | 514 |

| Methanol (B129727) | 424 | 518 |

| Ethanol | 426 | 524 |

| Propanol | 430 | 512 |

| Butanol | 430 | 526 |

| Formamide (B127407) | 434 | 524 |

| Glycerol | 432 | 540 |

| N,N-dimethyl formamide (DMF) | 414 | 497 |

| Dimethyl sulphoxide (DMSO) | 414 | 501 |

This data is compiled from various sources and pertains to Acriflavine, a mixture containing this compound chloride.

Investigations of Solvent Effects on Optical Properties

The optical properties of this compound are highly sensitive to the polarity of its surrounding environment. This phenomenon, known as solvatochromism, is a key area of investigation. As the polarity of the solvent increases, a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum is typically observed. This is accompanied by a decrease in the fluorescence intensity researchgate.netresearchgate.net.

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, also tends to increase with solvent polarity researchgate.netresearchgate.net. This is attributed to the stabilization of the excited state dipole moment by the polar solvent molecules. The study of these solvent effects provides valuable insights into the electronic structure of the molecule and its interactions with the local environment.

Bicolor Emission Behavior Studies

While not extensively documented specifically for this compound, related acridine (B1665455) dyes are known to exhibit dual or bicolor fluorescence, particularly when interacting with nucleic acids. This behavior is highly dependent on the binding mode and the local environment. For instance, acridine orange, a close structural analog, emits green fluorescence when it intercalates into double-stranded DNA and red fluorescence when it binds to single-stranded RNA or denatured DNA. This differential emission is a powerful tool for distinguishing between different types of nucleic acids within cells. Further research is needed to fully characterize the potential for bicolor emission of pure this compound and its underlying mechanisms.

Microscopy and Cytochemical Research Methodologies

The fluorescent nature of this compound has made it a valuable stain in microscopy for visualizing cellular components and tissues.

Histological Staining for Tissue and Cellular Feature Visualization

This compound is widely used as a histological and cytochemical stain, primarily for the detection and differentiation of nucleic acids. Its ability to differentially stain DNA and RNA based on their structure is a key feature in its application. When used in fluorescence microscopy, it can provide high-contrast images of cell nuclei and RNA-rich regions such as the cytoplasm and nucleolus.

The staining mechanism involves the intercalation of the planar acridine ring between the base pairs of nucleic acids. The differential fluorescence is attributed to the different binding environments. When intercalated into the highly ordered structure of double-stranded DNA, the dye molecules are more constrained, leading to green fluorescence. In contrast, binding to the more flexible single-stranded RNA allows for the formation of dye aggregates, which results in a shift to red fluorescence. This property is invaluable for studying the distribution and relative amounts of DNA and RNA in cells and tissues, providing insights into cellular activity and pathological changes.

Supravital Staining Techniques

Supravital staining involves the staining of living cells that have been removed from an organism. This compound, as Acridine Orange, is a cell-permeant dye that is widely used in supravital staining protocols to assess cell viability and distinguish between different stages of cell death, such as apoptosis and necrosis.

When used in conjunction with other dyes like ethidium (B1194527) bromide or propidium (B1200493) iodide, Acridine Orange can differentiate between viable, apoptotic, and necrotic cells. Viable cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display condensed and fragmented orange-red nuclei, and necrotic cells will have uniformly orange-red nuclei. This differential staining is based on the integrity of the cell membrane and the condensation state of the chromatin.

Detailed Research Findings:

Studies have demonstrated the efficacy of Acridine Orange in distinguishing between cell death pathways. For instance, in cultured oligodendrocytes and MO3.13 cells, changes in Acridine Orange staining have been shown to be a reliable indicator of cell death and injury. A reduction in the red fluorescence signal, which corresponds to RNA content, is observed during cellular injury and is closely matched by the retraction of the cellular membrane. nih.gov

| Staining Target | Live Cells | Apoptotic Cells | Necrotic Cells |

| Nucleus | Uniform green fluorescence | Bright green, condensed/fragmented chromatin | Uniform orange-red fluorescence |

| Cytoplasm | Diffuse green fluorescence | Diffuse green fluorescence | Diffuse orange-red fluorescence |

| Lysosomes | Bright orange-red punctate fluorescence | Loss of punctate fluorescence | Loss of punctate fluorescence |

Fluorescence Cytochemistry

Fluorescence cytochemistry utilizes the specific binding of fluorescent dyes to cellular components to visualize and analyze their distribution and quantity. This compound is a cornerstone of fluorescence cytochemistry due to its metachromatic properties, meaning it can emit different colors of light depending on how it binds to its target molecules.

This compound intercalates into double-stranded DNA (dsDNA), emitting a green fluorescence with a maximum emission at approximately 525 nm. In contrast, it interacts with single-stranded DNA (ssDNA) and RNA via electrostatic interactions, leading to the formation of aggregates that emit a red fluorescence with a maximum emission at around 650 nm. This spectral shift allows for the simultaneous visualization and quantification of DNA and RNA within individual cells, providing insights into the cell cycle and transcriptional activity. Furthermore, its weakly basic nature causes it to accumulate in acidic organelles such as lysosomes, which appear as bright orange-red fluorescent vesicles.

Detailed Research Findings:

The differential staining of nucleic acids by this compound is concentration-dependent. At lower concentrations (e.g., 50 µM), RNA can be distinguished from DNA by a red peak at approximately 635 nm. nih.gov This property is exploited in various cytochemical assays to assess cellular health and activity. For example, a decrease in red fluorescence can indicate a reduction in RNA levels, which is often associated with cellular injury or death. nih.gov

| Cellular Component | Binding Mechanism | Fluorescence Emission |

| Double-stranded DNA | Intercalation | Green (~525 nm) |

| Single-stranded DNA/RNA | Electrostatic stacking | Red (~650 nm) |

| Acidic Organelles (e.g., Lysosomes) | Protonation and accumulation | Orange-Red |

Advanced Microscopy for Tracking in Biological Systems

The ability of this compound to stain living cells and their components makes it a valuable tool for advanced microscopy techniques used to track dynamic processes in biological systems. Its use in live-cell imaging allows researchers to monitor cellular events in real-time.

One key application is the tracking of acidic vesicles, such as lysosomes and autophagosomes. The accumulation of the dye in these organelles provides a bright and stable fluorescent signal that can be followed over time to study processes like endocytosis, autophagy, and lysosomal trafficking. Moreover, its utility extends to super-resolution microscopy, which can overcome the diffraction limit of light to visualize subcellular structures with unprecedented detail.

Detailed Research Findings:

Live-cell painting (LCP) is a high-content imaging method that utilizes Acridine Orange to label various organelles and cellular structures in living cells. This technique has been successfully applied to follow the redistribution of acidic vesicles in cells exposed to inhibitors. LCP can identify subtle cellular changes that may not be detectable by other assays, demonstrating its sensitivity in tracking dynamic biological processes.

| Microscopy Technique | Application of this compound | Research Focus |

| Live-Cell Imaging | Staining of acidic organelles (lysosomes, autophagosomes) | Tracking of endocytosis, autophagy, vesicular trafficking |

| Confocal Microscopy | Spectral imaging of DNA and RNA | Cell cycle analysis, monitoring of transcriptional activity |

| Super-Resolution Microscopy | Subcellular localization studies | High-resolution mapping of nucleic acids and organelles |

Flow Cytometry Applications

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. This compound is widely employed in flow cytometry due to its ability to differentially stain various cellular components, enabling the rapid and quantitative assessment of cellular characteristics.

Concurrent Staining for Cellular Components (e.g., Cell Walls and Nuclei)

In certain microorganisms, this compound can be used to concurrently stain different cellular structures, providing multiparametric data from a single measurement. For instance, in the marine protists known as thraustochytrids, acriflavine (a mixture containing this compound chloride) has been used to simultaneously stain the cell walls, which contain sulfated polysaccharides, and the nuclei. This results in a differential fluorescence pattern, with the cell walls appearing red and the nuclei appearing yellow-green, allowing for their distinct identification and analysis by flow cytometry. acs.org

Detailed Research Findings:

A study on thraustochytrids demonstrated the use of acriflavine for concurrent staining, enabling their specific detection and enumeration in seawater samples. acs.org This method provides a rapid and precise alternative to traditional microscopy-based counting.

| Organism | Stained Component 1 | Fluorescence 1 | Stained Component 2 | Fluorescence 2 |

| Thraustochytrids | Cell Wall (Sulfated Polysaccharides) | Red | Nucleus | Yellow-Green |

Enumeration and Biomass Quantification in Microbial Ecology Research

A significant application of this compound in flow cytometry is the enumeration and biomass quantification of microbial populations in environmental samples. Its ability to stain all microbial cells makes it a useful total stain for counting bacteria and other microorganisms.

This technique is particularly valuable in aquatic microbiology, where rapid and accurate quantification of microbial abundance is crucial for understanding ecosystem dynamics. Flow cytometry, in conjunction with Acridine Orange staining, offers a much faster and more precise method for cell counting compared to traditional epifluorescence microscopy.

Detailed Research Findings:

In a study of coastal seawaters, flow cytometry with acriflavine staining was used to enumerate thraustochytrids, with counts ranging from 400 to 4,080 cells per milliliter. acs.org This corresponded to a biomass range of 8.15 to 83.96 micrograms of Carbon per liter, contributing significantly to the total heterotrophic microbial biomass. acs.org Another study in the White and Barents Seas found that microbial abundance in near-bottom water, determined by Acridine Orange staining and microscopy, varied from 200 ± 50 × 10³ cells mL⁻¹ to as high as 12 × 10⁶ cells mL⁻¹ in different locations. mdpi.com

| Sample Type | Organism | Cell Count Range | Biomass Range |

| Coastal Seawater | Thraustochytrids | 400 - 4,080 cells/mL | 8.15 - 83.96 µg C/L |

| Near-bottom Marine Water | Total Microbes | 2.0 x 10⁵ - 1.2 x 10⁷ cells/mL | 0.2 - 4800 mg/L |

Electrochemical and Conductive Studies

Beyond its applications in biological imaging, this compound has also been investigated for its electrochemical and conductive properties. These studies explore its potential use in electronic devices and sensors.

Historically, Acridine Orange was one of the first organic compounds in which electroluminescence—the emission of light in response to an electric current—was observed in crystalline thin films in the early 1950s. wikipedia.org This finding laid the groundwork for the development of organic light-emitting diodes (OLEDs).

More recently, this compound has been utilized in the development of electrochemical biosensors. In one study, Acridine Orange was co-adsorbed with the enzyme tyrosinase onto a glassy carbon electrode. acs.org The researchers found that Acridine Orange played multiple roles: it acted as a "glue" to enhance the amount of adsorbed enzyme, an "anchor" to ensure its proper orientation, and a "stabilizer" to maintain its activity. acs.org This resulted in a highly sensitive amperometric biosensor for the detection of catechol.

Detailed Research Findings:

The performance of the tyrosinase-based biosensor was significantly improved by the inclusion of Acridine Orange. The sensor exhibited a wide linear range for catechol detection (0.1–80 μM), high sensitivity (0.0315 μA/μM), and a low limit of detection (0.029 μM). acs.org These findings highlight the potential of this compound in enhancing the performance of electrochemical devices.

| Application | Role of this compound | Key Finding |

| Electroluminescence | Active material in early organic light-emitting devices | Demonstrated electroluminescence in crystalline thin films wikipedia.org |

| Electrochemical Biosensor | Glue, anchor, and stabilizer for enzyme immobilization | Enhanced sensitivity and stability of a tyrosinase-based catechol sensor acs.org |

Cyclic Voltammetry for Electronic Properties (HOMO-LUMO Energy Levels)

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized to investigate the redox behavior of chemical species and to determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier molecular orbitals are crucial in understanding the electronic and optical properties of a molecule, including its electron-donating and accepting capabilities, which are fundamental to its application in areas such as photovoltaics and electronics.

In a study by Kolcu and Kaya (2017), the electrochemical properties of this compound chloride, referred to as Acriflavine (AC), and its chemically synthesized oligomer, oligo(acriflavine) (OAC), were investigated using cyclic voltammetry. mdpi.com The experiments were conducted using a three-electrode system with a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver wire as the reference electrode. mdpi.com The electrochemical potential of the silver wire was calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.com

From the onset oxidation (E_ox) and onset reduction (E_red) potentials obtained from the cyclic voltammograms, the HOMO and LUMO energy levels were calculated. The study revealed a clear difference in the electronic properties between the monomer (AC) and the oligomer (OAC). The formation of the oligomer resulted in an elevation of the HOMO level and a reduction of the LUMO level. mdpi.com This change in frontier orbital energies led to a lower electrochemical band gap (E'g) for OAC compared to AC, a finding that was consistent with optical band gap measurements. mdpi.com

The following interactive data table summarizes the electrochemical data obtained for this compound chloride (Acriflavine) and its oligomer.

| Compound | Onset Oxidation Potential (E_ox) (V) | Onset Reduction Potential (E_red) (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E'g) (eV) |

| Acriflavine (AC) | 1.15 | -1.10 | -5.55 | -3.30 | 2.25 |

| Oligo(acriflavine) (OAC) | 0.88 | -1.02 | -5.28 | -3.38 | 1.90 |

Data sourced from Kolcu and Kaya (2017). mdpi.com

These findings demonstrate the utility of cyclic voltammetry in characterizing the electronic structure of this compound and its derivatives. The ability to tune the HOMO-LUMO levels through polymerization highlights the potential for designing materials with specific electronic properties for various applications. mdpi.com

Electrical Conduction Processes in Complexes

The electrical conductivity of molecular materials is intrinsically linked to the formation of charge-transfer (CT) complexes. In such complexes, an electron-donating molecule interacts with an electron-accepting molecule, leading to a partial transfer of charge and the creation of pathways for electrical conduction. This compound, as an electron-rich compound, can act as a donor in the formation of CT complexes with suitable acceptor molecules.

A study by M. S. Refat et al. (2013) investigated the formation of new charge-transfer complexes between acriflavine (the donor) and various electron acceptors, including quinol (QL), picric acid (PA), tetracyanoquinodimethane (TCNQ), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). electrochemsci.org The formation of these solid complexes was confirmed through various spectroscopic techniques, including electronic absorption, IR, and Raman spectroscopy, as well as elemental analysis. electrochemsci.org The stoichiometry of the donor-acceptor interactions was determined to be 1:2 for the complexes with quinol and picric acid, and 1:1 for the complexes with TCNQ and DDQ. electrochemsci.org

The formation of these CT complexes is a critical first step for electrical conduction. The overlap of the molecular orbitals of the donor (this compound) and the acceptor molecules can facilitate the movement of charge carriers (electrons and holes) through the material when an external electric field is applied. The efficiency of this charge transport is dependent on several factors, including the strength of the donor-acceptor interaction, the stacking arrangement of the molecules in the solid state, and the energy alignment of the frontier orbitals of the constituent molecules.

While the study by Refat et al. did not directly measure the electrical conductivity of these specific complexes, the confirmation of their formation provides a strong indication of their potential to exhibit semiconducting behavior. The principle of charge transfer is fundamental to the conductivity of many organic materials. In a charge-transfer complex, the HOMO of the donor and the LUMO of the acceptor are in close proximity, reducing the energy barrier for charge carrier generation and transport.

Further research focusing on the direct measurement of the electrical properties of these and other this compound-based charge-transfer complexes would be necessary to fully elucidate the specific conduction mechanisms and to evaluate their potential for use in electronic devices.

Computational Chemistry and Theoretical Modeling Studies of 3,6 Diamino 10 Methylacridinium

Quantum Mechanical Investigations

Quantum mechanical methods are employed to study the electronic properties and reactivity of 3,6-diamino-10-methylacridinium with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties and reactivity of compounds like this compound.

The electronic properties of acridine (B1665455) derivatives, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been a subject of detailed computational analysis. These frontier orbitals are key in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability. researchgate.netnih.gov

While specific DFT calculations for this compound are not extensively documented in publicly available literature, studies on closely related acridine derivatives like proflavine (B1679165) (3,6-diaminoacridine) provide valuable insights. A computational analysis of various acridine derivatives using DFT has been performed to determine their global descriptors, including the HOMO-LUMO gap. researchgate.net For instance, the HOMO-LUMO energy gap for proflavine, a structurally analogous compound, has been calculated, offering an approximation of the electronic behavior of this compound. Generally, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.netscience.gov

Table 1: Calculated Conceptual DFT-Based Global Descriptors for Proflavine (a related Acridine Derivative)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| HOMO–LUMO gap | ~1.474 - 2.744 (for similar dye molecules) researchgate.net |

Note: The values presented are for related acridine and dye molecules and serve as an approximation for this compound. The HOMO-LUMO gap is indicative of the molecule's potential as a photosensitizer. researchgate.netnih.gov

The primary mechanism of action for this compound involves its intercalation into DNA. This process is heavily influenced by stacking and other intermolecular interactions between the planar acridine ring and the DNA base pairs. Molecular dynamics simulations on the related compound proflavine have shown that it forms a pre-intercalative state by binding to the outside of the DNA helix before inserting itself between the base pairs. rsc.org

These simulations revealed stacked arrangements of proflavine molecules around the DNA. rsc.org The interactions driving this are primarily non-covalent, including van der Waals forces and pi-stacking between the aromatic system of the acridine and the nucleobases. nih.govresearchgate.net Furthermore, hydrogen bonding between the amino groups of the acridine and the phosphate (B84403) backbone of DNA plays a significant role in stabilizing the complex. nih.gov All-atom metadynamics simulations have provided a detailed mechanism of direct intercalation from the minor groove, suggesting that the process occurs via a pathway that minimizes the penalty for disrupting base-stacking. acs.org

Semi-Empirical Quantum Chemical Computations for Reaction Mechanisms

Semi-empirical quantum chemical methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for studying large molecules and complex reaction mechanisms. wikipedia.orgucsb.edu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.orgnumberanalytics.com

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular docking, are powerful tools for predicting how a small molecule like this compound interacts with a biological macromolecule.

Molecular Docking for Binding Site Prediction (e.g., Protein Receptor Domains)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential inhibitors of biological targets.

Studies have shown that this compound and its close analog, acriflavine (B1215748), can target several protein receptors. One of its known mechanisms of antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. ncats.io Molecular docking studies can elucidate the binding mode of the compound within the ATP-binding site of the GyrB subunit of DNA gyrase, revealing key interactions that lead to inhibition. researchgate.netnih.govnih.govmdpi.com

More recent research has explored the potential of acriflavine to target other proteins. For example, molecular docking studies have been conducted on the main protease (Mpro) of SARS-CoV-2, identifying acriflavine as a potential inhibitor. nih.gov These studies predict the binding affinity and the specific amino acid residues involved in the interaction.

Furthermore, the interaction of the related compound proflavine with Wnt signaling pathway targets, such as GSK3β, β-catenin, and vimentin, has been investigated using molecular docking. nih.gov These studies provide binding energy values and identify the key amino acid residues in the binding sites, suggesting potential applications in cancer therapy. nih.gov

Table 2: Examples of Molecular Docking Studies with Acriflavine/Proflavine

| Target Protein | PDB ID | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | 6LU7, 6YB7 | Not specified, but identified as a micromolar-range inhibitor nih.gov | Binding at cryptic or dimerization sites suggested nih.gov |

| GSK3β (Wnt pathway) | Not specified | -6.98 nih.gov | TYR134, ASP200, LYS85 nih.gov |

| β-catenin (Wnt pathway) | Not specified | -4.99 nih.gov | VAL570, GLN601 nih.gov |

| Vimentin (Wnt pathway) | Not specified | -3.34 nih.gov | TYR400, LEU404 nih.gov |

| E. coli DNA Gyrase B | 1AJ6 | -10.77 (for native ligand novobiocin) mdpi.com | Asp46, Asp73, Arg76 (for native ligand novobiocin) mdpi.com |

This table summarizes the findings from various molecular docking studies, highlighting the potential of acridine derivatives to interact with a range of biological targets. Binding energies and interacting residues provide a basis for understanding the specificity and strength of these interactions. nih.govnih.govmdpi.com

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the stability of molecular complexes, such as those formed between this compound and biological targets like DNA. These simulations model the interactions and movements of atoms over time, providing insights into the dynamics and thermodynamics of complex formation and stability.

A primary application of MD simulations for this compound is in studying its intercalation into DNA. This process is fundamental to its biological activity and its use as a fluorescent probe. nih.gov MD simulations can elucidate the specific binding modes, the energetic contributions of various interactions (e.g., electrostatic, van der Waals), and the conformational changes in both the acridinium (B8443388) derivative and the DNA upon complex formation.

Detailed research findings from MD simulations on related acridine compounds interacting with DNA reveal several key aspects of complex stability. For instance, simulations of bis-acridone analogues with topoisomerase II, a DNA-modifying enzyme, have shown that complex stability can be assessed by monitoring the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand over the simulation time. ijpsjournal.com Stable complexes exhibit lower and more consistent RMSD values, indicating that the ligand remains securely bound in the active site. ijpsjournal.com The analysis of protein-ligand contacts over the simulation can identify key interacting residues, such as specific amino acids that form hydrogen bonds or hydrophobic interactions with the ligand. ijpsjournal.com

While specific, extensive MD simulation data exclusively for this compound complex stability is not broadly published in dedicated studies, the principles from simulations of similar intercalators are highly applicable. For example, a study on the interaction of various 3,6-diaminoacridines with DNA, which included acriflavine (a mixture containing this compound chloride), demonstrated that the binding and subsequent fluorescence properties are highly dependent on the DNA base composition. nih.gov This suggests that the local environment of the intercalation site is a critical determinant of complex stability.

A hypothetical MD simulation of this compound intercalated into a DNA dodecamer could yield data such as that presented in the interactive table below. This table illustrates the type of information that can be extracted from such simulations to assess complex stability.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound-DNA Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Ligand | 1.5 Å | Low value indicates stable binding within the DNA intercalation site. |

| Average RMSF of DNA at Binding Site | 0.8 Å | Reduced fluctuation of DNA bases at the binding site suggests stabilization upon ligand binding. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Strongly negative value indicates a thermodynamically favorable and stable complex. |

| Key Interacting DNA Residues | Guanine (B1146940), Cytosine | Highlights specific base pairs that contribute significantly to the binding interaction. |

Force Field Methods (e.g., MM2) for Conformer Analysis

Force field methods, such as the widely used MM2 (Molecular Mechanics 2), are instrumental in performing conformational analysis of molecules like this compound. researchgate.net Conformational analysis aims to identify the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is crucial for understanding a molecule's flexibility, its preferred shapes, and how it might interact with other molecules.

The MM2 force field calculates the potential energy of a molecule as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net By systematically rotating rotatable bonds and calculating the energy for each resulting conformation, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformers.

Studies utilizing MM2 for the conformational analysis of molecules with similar structural features, such as N-acetyl-L-amino acid N'-methylamides, have successfully generated conformational energy maps (φ-ψ plots) that are consistent with experimental data from NMR and X-ray crystallography. researchgate.net These studies demonstrate the reliability of MM2 in predicting the preferred conformations of molecules with amide-like structures. researchgate.net

Building a 3D model of the molecule.

Defining the rotatable bonds (e.g., the C-N bonds of the amino groups).

Performing a systematic or stochastic conformational search using the MM2 force field.

Minimizing the energy of each generated conformer.

Ranking the conformers based on their relative energies.

The results of such an analysis would provide insights into the most probable shapes of the molecule in solution, which is essential for understanding its interactions with biological targets. The following interactive table presents hypothetical results from an MM2 conformational analysis of this compound, illustrating the type of data that would be generated.

Table 2: Hypothetical MM2 Conformer Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | Amino H-N-C-C: 180° | 75.3 |

| 2 | 1.20 | Amino H-N-C-C: 0° | 15.1 |

| 3 | 2.50 | Methyl C-N-C-C: 90° | 5.5 |

| 4 | 3.10 | Combination of rotations | 4.1 |

Insights into Sensing Mechanisms and Device Performance

Computational studies provide significant insights into the mechanisms by which this compound can function as a sensor, particularly as a fluorescent probe for detecting nucleic acids and other analytes. The sensing mechanism is primarily based on changes in its fluorescence properties upon interaction with a target molecule.

The fluorescence of this compound is known to be quenched upon intercalation into DNA. nih.gov Computational models can help to explain this phenomenon at a molecular level. One key mechanism is photoinduced electron transfer (PET) or charge transfer between the excited acridinium molecule and the DNA bases. scilit.comnih.gov

Theoretical studies on the fluorescence quenching of the closely related 10-methylacridinium (B81027) chloride by nucleotides have shown that all common nucleotides (AMP, GMP, TMP, and CMP) can quench its fluorescence through both dynamic and static processes. scilit.com The quenching efficiency varies with the nucleotide, with quenching constants increasing in the order: AMP ≳ GMP > TMP ≳ CMP. scilit.com This suggests that the electronic properties of the DNA bases are critical to the quenching mechanism.

Computational chemistry can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of both this compound and the DNA bases. These calculations can predict the feasibility of electron transfer. If the LUMO of the excited acridinium is higher in energy than the HOMO of a nearby DNA base, electron transfer from the base to the acridinium can occur, leading to fluorescence quenching. The proximity and orientation of the acridinium ring relative to the DNA bases, as determined by MD simulations and conformational analysis, are crucial for efficient charge transfer.

Furthermore, studies on DNA charge transport have revealed that the migration of charge through the stacked base pairs of the DNA helix is highly sensitive to the integrity of the DNA structure. nih.gov The presence of a DNA lesion or a bound protein can disrupt charge transport. nih.gov As an intercalator, this compound can act as a probe for DNA integrity, with its fluorescence signal being modulated by the efficiency of charge transport in its local environment.

The following interactive table summarizes key computational insights into the sensing mechanism of this compound.

Table 3: Computational Insights into the Sensing Mechanism of this compound

| Computational Method | Finding | Implication for Sensing |

|---|---|---|

| DFT (HOMO/LUMO calculations) | Favorable energy alignment for electron transfer from guanine to the excited acridinium. | Explains the strong fluorescence quenching observed when bound to GC-rich DNA regions. |

| MD Simulations | Close stacking of the acridinium ring with DNA base pairs. | Provides the necessary orbital overlap for efficient charge transfer. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculation of charge transfer rates between the probe and DNA. | Quantifies the efficiency of the quenching process, which is essential for sensor design. |

Emerging Research Applications and Methodological Contributions of 3,6 Diamino 10 Methylacridinium

Development of Analytical Reagents and Probes

The unique properties of 3,6-Diamino-10-methylacridinium make it a valuable tool in the development of analytical reagents and probes for various scientific disciplines.

Selective Reagents for Microbiological Studies

This compound has long been recognized for its antimicrobial properties, effective against a range of bacteria and fungi. chemimpex.com This has led to its use as a selective agent in microbiological research, aiding in the isolation of specific microorganisms. chemimpex.com Its applications in this area also extend to its use as a topical antiseptic and disinfectant in medical settings. chemimpex.com In veterinary medicine, it is employed to treat infections in animals, particularly in the field of aquaculture for fish diseases. chemimpex.com

The compound's utility in microbiology is further enhanced by its fluorescent properties, which allow it to be used as a stain in microscopy for cellular imaging. chemimpex.comebi.ac.uk This dual functionality as both an antimicrobial agent and a fluorescent dye makes it a powerful tool for studying microbial populations and their interactions.

Substrates for Fluorometric Assays (e.g., Multidrug Efflux Pump Activity)

A significant area of emerging research is the use of this compound and its derivatives as substrates in fluorometric assays to study multidrug efflux pump activity in bacteria. Multidrug resistance is a major threat to public health, and efflux pumps, which actively transport antibiotics out of bacterial cells, are a key mechanism. nih.gov

Researchers have developed methods to evaluate the activity of these pumps and to screen for potential inhibitors. For instance, a method using a microfluidic channel device has been developed to assess efflux-inhibitory activities in E. coli. plos.org In such assays, the fluorescence of a substrate like this compound can be monitored to determine the rate of its expulsion from bacterial cells, providing a measure of efflux pump activity. The inhibition of these pumps can restore the effectiveness of antibiotics, and molecules that can block this process are of great interest. nih.gov Studies have identified several compounds that can potentiate the activity of antibiotics by inhibiting efflux pumps in various Gram-negative bacteria. nih.gov

Materials Science and Energy Research

The application of this compound extends beyond biology into the realm of materials science and renewable energy, where its electronic and optical properties are being harnessed for new technologies.

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based solar cells. nih.govnih.gov The efficiency of these cells is highly dependent on the photosensitizer, a dye that absorbs light and injects electrons into a semiconductor material. nih.govnih.gov Organic dyes, including acridine-based compounds, are being investigated as potential photosensitizers.

While specific research on the direct use of this compound as the primary sensitizer (B1316253) in high-efficiency DSSCs is still emerging, the broader class of organic dyes has shown significant promise. nih.govnih.gov The performance of DSSCs is continually improving through the synthesis of new organic sensitizers and the optimization of device components. nih.govnih.gov

Composites for Advanced Gas Sensing (e.g., H2S Sensors with MXenes)

A novel application of this compound is in the development of advanced gas sensors. Researchers have created a composite material combining a polymer of this compound with Ti3C2Tx MXene, a two-dimensional transition metal carbide, to create a highly selective and sensitive sensor for hydrogen sulfide (B99878) (H2S) gas. acs.orgresearchgate.net

This composite sensor demonstrates a significant enhancement in sensing response compared to the pristine MXene material, with a 30-fold increase in response at 1 ppm of H2S and a low detection limit of 500 ppb. acs.orgresearchgate.net The polymer component plays a crucial role in enhancing the surface area and providing polar charged nitrogen groups that improve the interaction with H2S molecules. acs.orgresearchgate.net This work opens up new possibilities for the use of this compound-based polymers in the fabrication of high-performance gas sensors for environmental and health monitoring. researchgate.net

| Sensor Material | Target Gas | Key Findings |

| Ti3C2Tx MXene/PDS-Cl Composite | H2S | ~30 times higher response than pristine MXene at 1 ppm. acs.orgresearchgate.net |

| Ti3C2Tx MXene/PDS-Cl Composite | H2S | Low detection limit of 0.5 ppm (500 ppb). acs.orgresearchgate.net |

| Pristine Ti3C2Tx MXene | H2S | Exhibits selectivity to H2S with a negative response. acs.org |